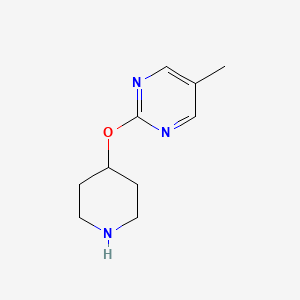

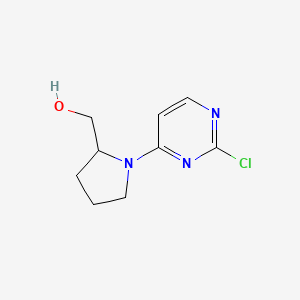

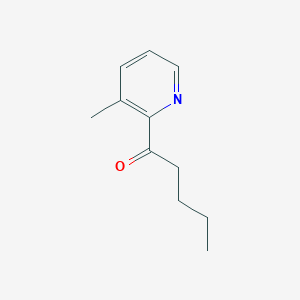

5-Methyl-2-(piperidin-4-yloxy)pyrimidine

Overview

Description

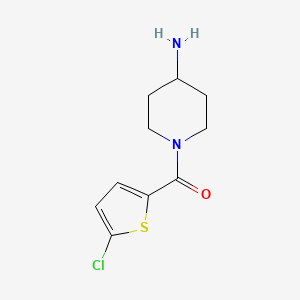

5-Methyl-2-(piperidin-4-yloxy)pyrimidine is a chemical compound with the molecular formula C10H15N3O . It has a molecular weight of 193.25 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of pyrimidine derivatives, such as this compound, often involves oxidative annulation involving anilines, aryl ketones, and DMSO . Other methods include a ZnCl2-catalyzed three-component coupling reaction and a copper-catalyzed cyclization of ketones with nitriles .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15N3O/c1-8-6-12-10 (13-7-8)14-9-2-4-11-5-3-9/h6-7,9,11H,2-5H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 193.25 .Scientific Research Applications

Antidepressant Drug Design

5-Methyl-2-(piperidin-4-yloxy)pyrimidine, due to its structural features, including the piperidine and pyrimidine functional groups, is of interest in the design of antidepressant drugs. Piperidine and pyrimidine groups are often found in drugs targeting the 5-HT1A receptor, a key protein in the brain's serotonin system, which modulates the release of serotonin and other neurotransmitters. These functional groups are believed to contribute to the activity of these drugs, making compounds like this compound potential candidates for further research in this area (Wang et al., 2019).

Synthetic Applications in Medicinal Chemistry

The pyrimidine core, particularly structures like this compound, is a key precursor for medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. The compound's structure allows for a wide range of applicability in creating medicinal compounds, with recent studies emphasizing its role in the development of new lead molecules through the use of diverse catalysts (Parmar et al., 2023).

Cancer Treatment Research

Fluorinated pyrimidines, which are structurally related to this compound, play a significant role in cancer treatment. These compounds, including 5-Fluorouracil, are used to treat various cancers by inhibiting thymidylate synthase and other DNA- and RNA-modifying enzymes. The research into these compounds helps in understanding their mechanism of action and improving their efficacy in cancer treatment, highlighting the potential for this compound derivatives in this field (Gmeiner, 2020).

DNA Interaction Studies

Compounds like this compound can also be of interest in the study of DNA interactions due to their structural affinity with DNA bases. For instance, Hoechst 33258, a compound with structural similarities, is known for its strong binding to the minor groove of double-stranded DNA. Such compounds are valuable in studying DNA structure, function, and the effects of minor groove binders on gene expression and chromatin structure (Issar & Kakkar, 2013).

Enzyme Inhibition for Diabetes Treatment

The structural motifs present in this compound are found in inhibitors targeting the DPP IV enzyme, a therapeutic target for type 2 diabetes. The inhibition of DPP IV helps in prolonging the action of incretin hormones, which play a crucial role in glucose metabolism. This highlights the potential for compounds with similar structures in the development of new antidiabetic drugs (Mendieta et al., 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

5-methyl-2-piperidin-4-yloxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-8-6-12-10(13-7-8)14-9-2-4-11-5-3-9/h6-7,9,11H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWLTXIVAHBGIKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1)OC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1-[(2,2-Difluoroethyl)amino]-4-methylcyclohexyl}methanol](/img/structure/B1428097.png)

![[2-(Cyclohexyloxy)-4-methylphenyl]methanamine](/img/structure/B1428100.png)